2,3-Dihydropyridine
Description
Context within Dihydropyridine (B1217469) Isomers
The arrangement of the double bonds within the dihydropyridine ring gives rise to three primary isomers: 1,4-dihydropyridine (B1200194), 2,3-dihydropyridine, and 1,2-dihydropyridine. nih.gov Their stability and reactivity profiles differ significantly, influencing their applications in synthesis and their presence in biological systems.
Distinction from 1,4-Dihydropyridines: Kinetic Lability Considerations
In stark contrast to the stability of 1,4-dihydropyridines, 2,3-dihydropyridines are characterized by their kinetic lability. nih.gov The 1,4-dihydropyridine structure is a cornerstone of many pharmaceutical agents, most notably as calcium channel blockers used to treat hypertension. nih.govwikipedia.org This stability is also exemplified by its presence in the ubiquitous biological reducing agent nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govwikipedia.org
The instability of N-unprotected 2,3-dihydropyridines often leads to rapid in situ oxidation to the more aromatic and stable pyridine (B92270). nih.govthieme-connect.com However, the stability of this compound can be enhanced if an alkyl or an electron-withdrawing group is attached to the nitrogen atom, which effectively hinders the facile oxidation that leads to aromatization. thieme-connect.com While N-alkyl 2,3-dihydropyridinium salts are well-documented and can even be isolated, the synthesis and characterization of N-unprotected 2,3-dihydropyridines remain challenging due to their high instability. nih.govthieme-connect.com
Comparison with 1,2-Dihydropyridines
Similar to 2,3-dihydropyridines, 1,2-dihydropyridines are also kinetically labile. nih.govcsic.es Both of these isomers are not typically found as stable structures in bioactive molecules themselves but are recognized as versatile intermediates. nih.gov The synthesis of 1,2-dihydropyridines can be achieved through various methods, including the addition of nucleophiles to N-activated pyridines. researchgate.net They have found significant use as cyclic aza-dienes in Diels-Alder reactions for preparing isoquinuclidines, which are core structures in many pharmacologically important alkaloids. csic.es
Significance as Key Synthetic Intermediates
Despite their transient existence, 2,3-dihydropyridines are of considerable interest to synthetic chemists due to their role as pivotal intermediates in the construction of a wide array of nitrogen-containing heterocyclic compounds. nih.govacs.org
Role in Biosynthetic Pathways Leading to Alkaloid Natural Products
2,3-Dihydropyridines have been identified as versatile intermediates in the proposed biosynthetic pathways of several alkaloid natural products. nih.govthieme-connect.com For instance, they are implicated in the biosynthesis of the marine natural product Symbioimine and isoquinuclidine alkaloids such as Keramaphidin B and Manzamine A. nih.gov In the proposed biosynthesis of Symbioimine, an intramolecular Diels-Alder reaction of a chiral this compound intermediate is a key step in constructing the tricyclic imine core. thieme-connect.com Furthermore, the dihydropyridine moiety of dehydrosecodine is crucial in the enzymatic formation of iboga and aspidosperma alkaloids, where it can act as either a diene or a dienophile in formal Diels-Alder reactions. nih.gov
Precursors for Other Nitrogen Heterocycles
The synthetic utility of 2,3-dihydropyridines extends to their use as precursors for other important nitrogen heterocycles. nih.gov A significant application is their conversion to piperidines, which are structural components of numerous pharmaceuticals. nih.gov This transformation can be achieved through catalytic hydrogenation, effectively reducing the C-C and C-N double bonds of the this compound ring. nih.gov Modern synthetic methods, such as Rh(III)-catalyzed C-H activation, have provided efficient routes to 2,3-dihydropyridines, which can then be readily transformed into piperidines. nih.gov
Interactive Data Table: Comparison of Dihydropyridine Isomers
| Isomer | Stability | Key Features | Role in Synthesis |
| 1,4-Dihydropyridine | Stable | Found in NADH and calcium channel blockers. nih.govnih.govwikipedia.org | Widely used in pharmaceuticals. nih.govresearchgate.net |
| This compound | Kinetically labile nih.gov | Unstable unless N-substituted. thieme-connect.com | Intermediate in alkaloid biosynthesis and precursor to piperidines. nih.govthieme-connect.com |
| 1,2-Dihydropyridine | Kinetically labile nih.gov | Used as cyclic aza-dienes in Diels-Alder reactions. csic.es | Intermediate for isoquinuclidine synthesis. csic.es |
Interactive Data Table: Examples of Alkaloids with Proposed this compound Intermediates
| Alkaloid | Class | Proposed Biosynthetic Role of this compound |
| Symbioimine | Marine Natural Product | Intramolecular Diels-Alder reaction of a chiral this compound intermediate. thieme-connect.com |
| Keramaphidin B | Isoquinuclidine Alkaloid | Implicated as a versatile intermediate in its biosynthesis. nih.gov |
| Manzamine A | Isoquinuclidine Alkaloid | Implicated as a versatile intermediate in its biosynthesis. nih.gov |
| Iboga Alkaloids | Indole (B1671886) Alkaloids | Dihydropyridine group of dehydrosecodine acts as a diene in a formal Diels-Alder reaction. nih.gov |
| Aspidosperma Alkaloids | Indole Alkaloids | Dihydropyridine group of dehydrosecodine acts as a dienophile in a formal Diels-Alder reaction. nih.gov |
Transition Metal-Catalyzed Syntheses
Among the various transition metals employed in organic synthesis, rhodium has proven to be particularly effective in catalyzing the formation of 2,3-dihydropyridines. mdpi.com Rhodium(III)-catalyzed reactions, specifically those involving C-H activation, offer a highly efficient and selective route to these heterocyclic systems under mild conditions. mdpi.comacs.org
Rhodium(III)-Catalyzed C-H Activation Strategies
Rhodium(III)-catalyzed C-H activation has become a prominent method for constructing nitrogen-containing heterocycles. nih.gov This approach often demonstrates high efficiency, broad functional group tolerance, and excellent regioselectivity. mdpi.comacs.org
A notable advancement in the synthesis of 2,3-dihydropyridines involves the rhodium(III)-catalyzed coupling of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins. nih.govorganic-chemistry.orgresearchgate.net This method proceeds in good yields and offers a direct pathway to the dihydropyridine core. nih.govresearchgate.net The resulting 2,3-dihydropyridines can subsequently be converted to piperidines through catalytic hydrogenation. nih.govnih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org
Following the formation of the five-membered metallacycle, the olefin coordinates to the rhodium center. researchgate.net This is followed by an irreversible migratory insertion of the olefin into the Rh-C bond, which is often the rate-determining step of the reaction. rsc.orgnih.govorganic-chemistry.org This insertion leads to the formation of a seven-membered metallacycle. nih.govresearchgate.net The final steps involve reductive elimination and N-O bond cleavage, which furnishes the this compound product and regenerates the active Rh(III) catalyst, allowing the catalytic cycle to continue. nih.govresearchgate.net
The choice of ligand on the rhodium catalyst plays a significant role in the reactivity and efficiency of the synthesis. It has been demonstrated that electron-deficient cyclopentadienyl (B1206354) (Cp) ligands, such as the trifluoromethyl-substituted CpCF₃, can substantially enhance the reactivity of the catalyst. nih.govorganic-chemistry.orgresearchgate.net The use of [CpCF₃RhCl₂]₂ as a catalyst has been shown to lead to significantly higher yields of the desired this compound product. nih.gov This enhanced reactivity is attributed to the electronic effects of the electron-withdrawing trifluoromethyl group on the rhodium center. organic-chemistry.org The use of more easily handled cationic tris(acetonitrile) Rh(III) precatalysts bearing the CpCF₃ ligand also provides the product in high yield. nih.gov
Table 1: Effect of Ligand on this compound Synthesis
| Catalyst | Yield (%) | Reference |
|---|---|---|
| [CpRhCl₂]₂ | Low | nih.gov |
| [CpCF3RhCl₂]₂ | 70 | nih.gov |
| Cationic tris(acetonitrile) Rh(III) with Cp*CF3 | High | nih.gov |
The rhodium(III)-catalyzed synthesis of 2,3-dihydropyridines exhibits a broad substrate scope and high functional group tolerance. organic-chemistry.orgresearchgate.net The reaction accommodates a variety of α,β-unsaturated oxime pivalates with both aryl and alkyl substituents. researchgate.net Furthermore, the coupling protocol is compatible with olefins bearing a range of functional groups, including esters, ketones, ethers, and protected amines. researchgate.net The method is also suitable for olefins containing cycloalkyl and heterocycloalkyl moieties. researchgate.net This wide tolerance allows for the synthesis of a diverse array of substituted 2,3-dihydropyridines.
Table 2: Examples of Substrate Scope in the Rh(III)-Catalyzed Synthesis of 2,3-Dihydropyridines
| Oxime Pivalate (B1233124) Substituent | Olefin Substituent | Result | Reference |
|---|---|---|---|
| Aryl | Ester | Good Yield | researchgate.net |
| Alkyl | Ketone | Good Yield | researchgate.net |
| Heteroaryl | Ether | Good Yield | researchgate.net |
| Aryl | Protected Amine | Good Yield | researchgate.net |
| Alkyl | Cycloalkyl | Good Yield | researchgate.net |
| Aryl | Heterocycloalkyl | Good Yield | researchgate.net |
Advanced Synthetic Methodologies for 2,3-Dihydropyridines
The synthesis of 2,3-dihydropyridines, valuable intermediates in the creation of nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals, has been the focus of significant research. rsc.orgnih.govnih.gov While kinetically unstable and not typically found in bioactive molecules themselves, their utility as precursors for stable structures like piperidines underscores the importance of developing efficient synthetic routes. rsc.orgnih.gov This article explores several advanced catalytic methodologies for the synthesis of these important scaffolds.
1 Rhodium(III)-Catalyzed C-H Activation
A notable advancement in the synthesis of 2,3-dihydropyridines involves the use of rhodium(III) catalysis. This method utilizes the reaction of α,β-unsaturated oxime pivalates with alkenes. nih.govnih.govorganic-chemistry.org The process is initiated by a reversible C(sp²)–H insertion of the α,β-unsaturated oxime pivalate with a cationic Rh(III) complex, which forms a five-membered metallacycle. nih.govnih.govresearchgate.net This intermediate then reacts with a 1,1-disubstituted olefin through an irreversible migratory insertion, followed by reductive elimination to yield the this compound product. nih.govnih.govresearchgate.net A significant finding in this area is the enhanced reactivity observed with an electron-deficient trifluoromethyl-substituted Cp* ligand on the rhodium catalyst. nih.govresearchgate.net
1 Versatile 1,1-Disubstituted Olefin Substrates
The scope of the Rh(III)-catalyzed reaction is broad, accommodating a variety of 1,1-disubstituted olefins. nih.gov This versatility allows for the incorporation of various functional groups into the this compound structure. Tolerated functional groups include esters, ketones, ethers, and protected amines. nih.govresearchgate.net
Table 1: Examples of Tolerated Functional Groups in 1,1-Disubstituted Olefins nih.gov
| Functional Group | Example Substrate |
| Ester | Methyl Acrylate |
| Ketone | Methyl Vinyl Ketone |
| Ether | Ethyl Vinyl Ether |
| Protected Amine | N-Boc-allylamine |
2 Formation of Spiro-Bicyclic 2,3-Dihydropyridines
A particularly interesting application of this methodology is the formation of spiro-bicyclic 2,3-dihydropyridines. nih.gov When methylene (B1212753) cyclopentanes and cyclohexanes are used as the olefin substrates, the reaction proceeds in good yields to furnish these complex, three-dimensional structures. nih.govacs.orgnih.gov The synthesis of such spirocycles is of significant interest in medicinal chemistry due to their rigid and novel spatial arrangements. acs.orgresearchgate.netrsc.org
4 Diastereocontrol in Synthesis
High levels of diastereocontrol can be achieved in the synthesis of 2,3-dihydropyridines using this Rh(III)-catalyzed method. nih.govresearchgate.net For instance, the reaction of exo-methylene cyclohexanes that possess a prostereogenic carbon at the 4-position results in the corresponding 2,3-dihydropyridines with high diastereomeric ratios, up to 10:1. nih.gov Furthermore, theoretical studies on related iridium-catalyzed reactions suggest that diastereoselectivity can be influenced by the choice of substrate, such as using cyclohexylethylene, and that methods can be devised to enhance this control. rsc.org
2 Iridium(III)-Catalyzed Reactions (Theoretical Predictions)
Theoretical studies using density functional theory (DFT) have been employed to predict the feasibility and mechanics of synthesizing 2,3-dihydropyridines using iridium(III) catalysts. rsc.orgresearchgate.netacs.org These computational investigations explore the reaction of α,β-unsaturated oxime pivalates with alkenes, catalyzed by [Cp*IrOAc]⁺, as an alternative to the experimentally established rhodium-based systems. rsc.org
1 Comparison with Rh(III)-Catalyzed Processes
Iridium and rhodium complexes, both belonging to the Group 9 elements, often exhibit complementary catalytic activities. rsc.orgfrontiersin.orgnih.gov While CpRh complexes have been successfully used in the synthesis of pyridine derivatives, the application of CpIr complexes in this area is less explored. rsc.org DFT calculations predict that [CpIr(OAc)]⁺ can effectively catalyze the synthesis of 2,3-dihydropyridines from α,β-unsaturated oxime pivalates and alkenes. rsc.org The electronic effects of substituents on the Cp ligand and the oxime substrate can significantly impact the reaction's activation energy. For example, introducing a strong electron-donating group at the 2-position of the oxime pivalate is predicted to lower the activation energy, potentially allowing the reaction to proceed at room temperature. rsc.org Conversely, an electron-deficient group increases the energy barrier. rsc.org
2 Exploration of Catalytic Cycle Steps
Table 2: Predicted Elementary Steps in the Ir(III)-Catalyzed Synthesis of 2,3-Dihydropyridines rsc.org
| Step | Description |
| 1 | Coordination of α,β-unsaturated oxime pivalate to the Ir(III) center. |
| 2 | Concerted Metalation-Deprotonation (CMD) to form a five-membered iridacycle. |
| 3 | Coordination of the alkene substrate. |
| 4 | Migratory insertion of the alkene into the Ir-C bond (Rate-determining step). |
| 5 | Pivaloyl transfer to the iridium center. |
| 6 | Reductive elimination to release the this compound product. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
67684-01-9 |
|---|---|
Molecular Formula |
C5H7N |
Molecular Weight |
81.12 g/mol |
IUPAC Name |
2,3-dihydropyridine |
InChI |
InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-2,4H,3,5H2 |
InChI Key |
NZHIIDNOLFOHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Dihydropyridines
3 Gold(I)-Catalyzed Cyclizations
Gold(I) catalysis offers an alternative and powerful strategy for the synthesis of 2,3-dihydropyridines. acs.org One developed method involves the cyclization of enynone-nitriles with amines, assisted by a lanthanum triflate (La(OTf)₃) co-catalyst. acs.org This approach is attractive due to its compatibility with a wide range of nucleophiles and high tolerance for various functional groups. acs.org The reaction proceeds through a cascade cyclization mechanism involving the cooperative activation of the alkyne and cyano moieties by the gold and Lewis acid catalysts, respectively. acs.org Another gold(I)-catalyzed method assembles multisubstituted dihydropyridines from methyl propiolate and propargylamines with high regioselectivity and yields. psu.edu
Gold(I)-Catalyzed Cyclizations
Cyano Transformation Relay Mechanisms
A notable advancement is the development of a gold(I)-catalyzed cyclization of enynone-nitriles with amines, which proceeds through a cyano transformation relay. acs.orgnih.gov This method provides an attractive route for assembling 2,3-dihydropyridines (2,3-DHPs) due to its high functional group tolerance and the ability to rapidly build molecular complexity. acs.org The reaction involves a cascade cyclization process where the catalyst facilitates the activation of both an alkene and a cyano moiety. acs.orgnih.gov This strategy is particularly effective for late-stage functionalization of bioactive substances. acs.orgnih.gov
Gold/Lewis Acid Cooperative Activation
The efficiency of the aforementioned cyclization is significantly enhanced by the cooperative activation of the substrates by both a gold(I) catalyst and a Lewis acid. acs.orgnih.gov A system composed of a gold(I) catalyst and Lanthanum(III) triflate (La(OTf)₃) has been successfully developed for the synthesis of 2,3-DHPs from enynone-nitriles and amines. acs.orgnih.gov This dual catalytic approach involves the gold catalyst acting as a π-acid to activate the alkyne, while the Lewis acid activates the cyano group, facilitating the cascade cyclization. acs.orgresearchgate.netnih.gov This synergistic catalysis is crucial for the transformation, enabling a reaction pathway that might be inaccessible with a single catalyst. acs.org
Table 1: Gold/Lewis Acid Catalyzed Synthesis of 2,3-Dihydropyridines
| Starting Materials | Catalyst System | Key Feature | Ref |
|---|---|---|---|
| Enynone-nitriles, Amines | Gold(I) / La(OTf)₃ | Cooperative activation of alkene and cyano groups | acs.org, nih.gov |
| Homopropargyl amides | Triphenylphosphanegold(I) triflate | Tandem self-relay catalysis (σ and π Lewis acidity) | researchgate.net, nih.gov |
Synthesis of 2,3-Dihydropyridin-4-(1H)-ones
The 2,3-dihydropyridin-4(1H)-one core is a significant heterocyclic structure found in alkaloids like cenocladamide. mdpi.comnih.gov Several synthetic routes have been established for its creation.
One prominent method involves the addition of organometallic reagents to 1-acyl salts of 4-methoxypyridine. dtic.mil A gold-catalyzed tandem self-relay catalysis provides another efficient route, transforming homopropargyl amides into 2,3-dihydropyridin-4-(1H)-ones. researchgate.netnih.gov In this process, the gold salt first acts as a π-Lewis acid to facilitate an intramolecular addition and then as a σ-Lewis acid to promote a subsequent rearrangement. researchgate.net
Alternative syntheses include the [5C+1N] annulation of α-alkenoyl ketene (B1206846) dithioacetals with amines in boiling water and the treatment of 4-amino-tetrahydropyridinylidene salts with aldehydes in an alkaline medium. mdpi.comnih.govsioc-journal.cn Microwave-assisted synthesis from curcumin (B1669340) and primary amines has also been reported as a rapid method. mdpi.com
Table 2: Selected Synthetic Routes to 2,3-Dihydropyridin-4(1H)-ones
| Method | Starting Materials | Conditions | Ref |
|---|---|---|---|
| Comins' Synthesis | 4-Methoxypyridine, Organometallics | Formation of 1-acylpyridinium salt, then addition | dtic.mil |
| Gold Catalysis | Homopropargyl amides | Triphenylphosphanegold(I) triflate | researchgate.net, nih.gov |
| Annulation | α-Alkenoyl ketene dithioacetals, Amines | Boiling water | sioc-journal.cn |
| Hydrolysis/Reaction | 4-Amino-tetrahydropyridinylidene salts, Aldehydes | Alkaline medium | mdpi.com, nih.gov |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of dihydropyridines, avoiding the use of metals and often providing high enantioselectivity.
Asymmetric Synthesis of Dihydropyridines and Derivatives
The development of enantioselective organocatalytic methods for synthesizing chiral dihydropyridines is an active area of research. csic.escsic.es Cinchona alkaloids, for instance, have been successfully employed as catalysts. csic.esacs.org These catalysts activate the Michael addition reaction between enamines and alkylidenemalononitriles to afford highly substituted, chiral 1,4-dihydropyridines with good yields and enantioselectivities. csic.esacs.orgnih.gov Similarly, BINOL-derived chiral phosphoric acids have been used to catalyze three-component reactions to produce enantiomerically enriched 1,4-DHPs. csic.es
Chiral N-Acylpyridinium Salt Chemistry
A highly effective strategy for the asymmetric synthesis of dihydropyridine (B1217469) derivatives relies on chiral N-acylpyridinium salt chemistry. scilit.comrsc.org In this approach, a pyridine (B92270) substrate, such as 4-methoxy-3-(triisopropylsilyl)pyridine, is reacted with a chiral chloroformate derived from an enantiopure alcohol like (-)-8-phenylmenthol. rsc.orgnih.gov This in situ reaction generates a chiral N-acylpyridinium salt. rsc.orgnih.gov
The subsequent addition of a nucleophile, typically a Grignard reagent, to this salt proceeds with high diastereoselectivity, controlled by the chiral auxiliary. researchgate.net The bulky triisopropylsilyl (TIPS) group at the C3 position often directs the nucleophile to the C2 or C6 position. researchgate.net This method has been instrumental in setting key stereocenters in the synthesis of complex natural products. scilit.comnih.gov
Utility of N-Acyl-2,3-Dihydro-4-pyridone Building Blocks
The enantiopure N-acyl-2,3-dihydro-4-pyridones produced via chiral N-acylpyridinium salt chemistry are exceptionally valuable and versatile chiral building blocks for alkaloid synthesis. dtic.milacs.orgacs.org Their synthetic utility is demonstrated in the total synthesis of numerous complex molecules. For example, they have been key intermediates in the concise, stereocontrolled syntheses of (+)-allopumiliotoxin 267A and the entire family of phlegmarine (B1213893) alkaloids. scilit.comnih.govacs.org
The enone functionality within these dihydropyridones can undergo various transformations, including Michael additions and 1,2-additions to the carbonyl group. dtic.mil Furthermore, these building blocks can be readily converted to other useful structures. A simple and inexpensive reduction using zinc in acetic acid can transform N-acyl-2,3-dihydro-4-pyridones into the corresponding N-acyl-4-piperidones, which are also important intermediates in pharmaceutical synthesis. organic-chemistry.org The chiral auxiliary can typically be removed under mild conditions, yielding the final enantiopure product. rsc.org
Diastereoselective Routes to Substituted 2,3-Dihydro-4-pyridones
A notable and effective method for the diastereoselective synthesis of multifunctionalized 2,3-dihydro-4-pyridones involves a piperidine-promoted domino reaction. nih.govacs.org This approach utilizes carbamoylated enaminones reacting with a variety of aldehydes to produce the desired dihydropyridone structures in yields ranging from 38% to 90%. nih.gov The products, including those with trifluoromethyl (CF₃) substituents, can be readily isolated through crystallization. nih.gov This method has been shown to be highly diastereoselective. nih.govacs.org Further studies on the resulting dihydropyridones have explored their tautomerism, epimerization, and atropisomerism. nih.gov The synthetic utility of these compounds is demonstrated by their conversion to 1,2,6-trisubstituted 4-pyridone-3-carboxamides via an iodine-initiated oxidative aromatization. nih.gov
| Reactant 1 (Enaminone) | Reactant 2 (Aldehyde) | Product (2,3-Dihydro-4-pyridone) | Yield (%) |
| Carbamoylated enaminone | Aromatic Aldehydes | Multifunctionalized 2,3-dihydro-4-pyridones | 38-90 |
| Carbamoylated enaminone | Aliphatic Aldehydes | Multifunctionalized 2,3-dihydro-4-pyridones | Moderate to High |
| CF₃-containing enaminone | Various Aldehydes | CF₃-substituted 2,3-dihydro-4-pyridones | Moderate to High |
Brønsted Acid Catalysis in Asymmetric Cyclizations
Chiral Brønsted acids, particularly those derived from BINOL such as TRIP, have emerged as powerful catalysts for asymmetric synthesis. researchgate.netacs.org In the context of synthesizing chiral nitrogen-containing heterocycles, these catalysts function by activating imine substrates through protonation. researchgate.net This activation facilitates enantioselective nucleophilic attack, leading to the formation of chiral products. For instance, chiral phosphoric acids are effective organocatalysts in the asymmetric three-component reaction of amines, aldehydes, and pyruvate (B1213749) derivatives to yield highly functionalized γ-lactam precursors. acs.org A proposed catalytic cycle for such transformations involves the initial protonation of an imine by the chiral Brønsted acid, which then guides the stereochemical outcome of the subsequent cyclization step. researchgate.net This principle of activating an imine or a related intermediate with a chiral Brønsted acid is a key strategy for achieving high enantioselectivity in the synthesis of various heterocyclic scaffolds, including dihydropyridine derivatives. csic.esmdpi.com The development of bifunctional catalysts, such as thiourea-ammonium salts, which combine a Brønsted acid with a hydrogen-bond donor, has further expanded the scope of these asymmetric cyclizations. mdpi.com
Modular Synthesis via Sulfamate (B1201201) Linchpin Strategies
A modular and organocatalyzed approach has been developed for the synthesis of polycyclic and densely functionalized dihydropyridines. nih.govresearchgate.net This strategy leverages the unique reactivity of a sulfamate group, which acts as a linchpin to control a cascade annulation sequence. nih.gov
Cascade Annulation Reactions
The core of this methodology is a cascade annulation between alkylidene malononitriles and cyclic sulfamidate imines. nih.govresearchgate.net This reaction, promoted by an organocatalyst, provides selective access to complex dihydropyridine structures in high yields. nih.gov The protocol is noted for its broad substrate scope and scalability, making it a versatile tool for generating molecular diversity. researchgate.net The synthetic utility of the resulting polycyclic dihydropyridines is highlighted by their successful conversion into tetracyclic pyridopyrimidines. nih.govresearchgate.net The reaction proceeds through a plausible mechanism where the organocatalyst facilitates the initial step of the cascade, leading to the formation of the polycyclic dihydropyridine. researchgate.net This method represents a powerful application of cascade reactions in modern organic synthesis for constructing valuable heterocyclic frameworks. dicp.ac.cnrsc.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
| Alkylidene malononitriles | Cyclic sulfamidate imines | 3-Quinuclidinol | Polycyclic 1,2-dihydropyridines | High |
| Alkylidene malononitriles | Cyclic sulfamidate imines | DBU (for subsequent aromatization) | Polycyclic Pyridines | High |
Synthesis of 2,3-Dihydropyridine N-Oxides
The synthesis of this compound N-oxides represents a key transformation, providing access to versatile intermediates that can be further elaborated into substituted piperidines. nih.govthieme-connect.com
Regio- and Stereoselective Addition of Grignard Reagents to Pyridine N-Oxides
A highly regio- and stereoselective method for the synthesis of trans-2,3-dihydropyridine N-oxides has been established. nih.govresearchgate.net The process involves the sequential addition of a Grignard reagent and an electrophile (such as an aldehyde or ketone) to a pyridine N-oxide. nih.govthieme-connect.comresearchgate.net This reaction sequence results in a complete regio- and stereoselective trans 2,3-addition, affording the desired N-oxides in high yields. nih.gov The reaction has a broad substrate scope with respect to the pyridine N-oxide and the Grignard reagent. lookchem.comnih.gov The resulting trans-2,3-dihydropyridine N-oxides can be subsequently reduced to form the corresponding trans-2,3-disubstituted piperidines. nih.govthieme-connect.com The stereochemistry of the products has been confirmed through X-ray crystallography. thieme-connect.com
Influence of Reaction Temperature on Selectivity
The temperature at which the Grignard addition is performed is a critical parameter for the success of this transformation. thieme-connect.comdiva-portal.org It has been demonstrated that maintaining a low reaction temperature, typically -40 °C, is essential to prevent an undesired ring-opening of the pyridine N-oxide into a dienal oxime. thieme-connect.comdiva-portal.org The upper temperature limit to avoid this side reaction is generally considered to be -20 °C. thieme-connect.comdiva-portal.org Furthermore, the reaction temperature can also influence the diastereomeric ratio of the product. thieme-connect.com For example, conducting the reaction at -78 °C versus -40 °C has been shown to affect the diastereoselectivity of the addition. thieme-connect.com Therefore, careful control of the reaction temperature is paramount for achieving both high yield and high selectivity in the synthesis of this compound N-oxides. researchgate.net
| Pyridine N-Oxide | Grignard Reagent | Electrophile | Temperature (°C) | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |
| Pyridine N-oxide | Phenylmagnesium chloride | Benzaldehyde | -40 | trans-2-phenyl-3-(hydroxy(phenyl)methyl)-2,3-dihydropyridine 1-oxide | >95:5 | 85 |
| Pyridine N-oxide | Phenylmagnesium chloride | Butyraldehyde | -40 | trans-2-phenyl-3-(1-hydroxybutyl)-2,3-dihydropyridine 1-oxide | >95:5 | 75 |
| Pyridine N-oxide | Phenylmagnesium chloride | Cyclohexanone | -40 | trans-2-phenyl-3-(1-hydroxycyclohexyl)-2,3-dihydropyridine 1-oxide | >95:5 | 68 |
| 4-Phenylpyridine N-oxide | Phenylmagnesium chloride | Benzaldehyde | -40 | trans-2,4-diphenyl-3-(hydroxy(phenyl)methyl)-2,3-dihydropyridine 1-oxide | >95:5 | 92 |
| Pyridine N-oxide | Ethylmagnesium bromide | Benzaldehyde | -78 | trans-2-ethyl-3-(hydroxy(phenyl)methyl)-2,3-dihydropyridine 1-oxide | 80:20 | 55 |
Advanced Reaction Conditions and Methodologies
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique in both academic and industrial laboratories for its ability to dramatically accelerate chemical reactions. ajchem-a.comchimia.chderpharmachemica.com This method utilizes microwave radiation to directly heat the reaction mixture, leading to a rapid and uniform temperature increase. ajchem-a.comrsc.org Unlike conventional heating, which relies on thermal conduction, microwave energy couples directly with polar molecules in the reaction, resulting in efficient internal heating. rsc.orgcem.com This "molecular heating" can lead to faster reaction times, higher yields, and improved product purity by minimizing side reactions. ajchem-a.comchimia.chresearchgate.net
The application of microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds, including dihydropyridines. researchgate.netacs.orgnumberanalytics.com For instance, novel 2,3-dihydro-4-pyridinones have been synthesized via the reaction of curcumin and primary amines or amine acetates under microwave irradiation, with reaction times not exceeding 120 seconds. nih.gov In another example, the Hantzsch dihydropyridine synthesis, a classic multicomponent reaction, has been efficiently carried out using microwave irradiation, significantly reducing reaction times compared to conventional methods. beilstein-journals.orgmdpi.com
The benefits of MAOS extend to improved reaction control and reproducibility. ajchem-a.comchimia.ch Modern microwave reactors allow for precise control of temperature and pressure, leading to more consistent and reliable synthetic outcomes. acs.orgacs.org This level of control is particularly advantageous for optimizing reaction conditions and for the synthesis of complex molecules.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Dihydropyridine Derivatives
| Product | Method | Reaction Time | Yield | Reference |
| 2,3-dihydro-4-pyridinones | Microwave-Assisted | < 120 seconds | 16-19% | nih.gov |
| 1,4-Dihydropyridine (B1200194) derivatives | Microwave-Assisted | 20-35 minutes | Excellent | derpharmachemica.com |
| 8-hydroxyquinolines | Microwave-Assisted | Not specified | 72% | rsc.org |
| 8-hydroxyquinolines | Conventional Heating | Not specified | 34% | rsc.org |
| Spirooxindole-fused pyrazolo-tetrahydropyridinones | Microwave-Assisted | Not specified | Not specified | rsc.org |
| Tetrahydrofuro quinoline-diones | Microwave-Assisted | 10 seconds | 33-45% | rsc.org |
| Tetrahydrofuro quinoline-diones | Conventional Heating | 4 hours | Not specified | rsc.org |
Continuous Flow Processing
Continuous flow chemistry represents a paradigm shift from traditional batch processing in chemical synthesis. In a continuous flow system, reactants are continuously pumped through a network of tubes or channels, where the reaction occurs. drreddys.comacs.org This methodology offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety due to the small reaction volumes at any given time. acs.orgcleverence.comvksapp.com
The integration of continuous flow processing with other advanced technologies, such as microwave heating, has further expanded its capabilities. beilstein-journals.orgmdpi.comresearchgate.net Microwave flow reactors enable rapid and efficient heating of the flowing reaction mixture, leading to accelerated reaction rates and high throughput. beilstein-journals.orgmdpi.comresearchgate.net This combination is particularly well-suited for the synthesis of heterocyclic compounds like dihydropyridines. beilstein-journals.orgmdpi.com
For example, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have been successfully performed in a microwave flow reactor, allowing for the continuous production of these compounds in good yields. beilstein-journals.orgresearchgate.net The ability to scale up reactions by simply extending the operation time, without the need for re-optimization, is a significant advantage of continuous flow systems. mdpi.comacs.org This makes it a highly attractive method for industrial applications where large quantities of a target molecule are required. acs.orgtechtarget.com
Table 2: Key Advantages of Continuous Flow Processing in Chemical Synthesis
| Advantage | Description | References |
| Increased Efficiency | Uninterrupted production process maximizes resource utilization and achieves higher output. | drreddys.comcleverence.com |
| Enhanced Safety | Smaller reaction volumes minimize the risks associated with hazardous reagents and exothermic reactions. | acs.orgvksapp.com |
| Improved Quality Control | Real-time monitoring and precise control of reaction parameters ensure consistent product quality. | drreddys.comcleverence.com |
| Scalability | Production can be scaled up by extending the run time rather than increasing the reactor size. | mdpi.comtechtarget.com |
| Cost Reduction | Reduced labor, energy consumption, and waste lead to lower operational costs. | cleverence.comtechtarget.com |
Reactivity Patterns and Chemical Transformations of 2,3 Dihydropyridines
Ring-Opening Reactions
The reaction of 2,3-dihydropyridines with sulfonyl halides can lead to an unexpected ring-cleavage, yielding open-chain dienes with a sulfonylimine structure. iaea.orgresearchgate.netresearchgate.net This transformation provides access to novel sulfonylimines that are valuable as reagents for further chemical syntheses, such as Diels-Alder reactions. uni-graz.at
The reaction of 2,3-dihydropyridine-4-amines with various sulfonyl halides produces these open-chain sulfonylimines. uni-graz.at A notable feature of this reaction is its specificity; out of several possible isomers, only one specific isomer is formed, which simplifies the purification process as the separation of isomers is not required. iaea.orgresearchgate.netuni-graz.at The resulting sulfonylimines are electron-rich compounds and serve as useful synthons for creating heterocyclic compounds. uni-graz.at
The investigation into this reaction was initially prompted by an attempt to attach an electron-withdrawing sulfonyl group to the ring nitrogen of the this compound scaffold. researchgate.net However, instead of the expected N-sulfonylation, the heterocyclic ring was cleaved. researchgate.netresearchgate.net The products of this ring-opening reaction have been thoroughly characterized using Fourier-transform infrared (FT-IR) spectroscopy, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. iaea.orgresearchgate.net In one instance, the reaction of a this compound with mesyl chloride also yielded a bicyclic by-product, the structure of which was confirmed by single X-ray crystal analysis. iaea.orgresearchgate.net
Table 1: Examples of Ring-Opening Reactions of 2,3-Dihydropyridines with Sulfonyl Halides
| This compound Reactant | Sulfonyl Halide | Resulting Product Structure | Reference |
|---|---|---|---|
| Substituted this compound-4-amine | Mesyl chloride | Open-chain diene with sulfonylimine | iaea.org |
| Substituted this compound-4-amine | Benzenesulfonyl chloride | Open-chain diene with sulfonylimine | researchgate.net |
Hydrogenation and Reduction Chemistry
2,3-Dihydropyridines serve as versatile intermediates in the synthesis of piperidines, a structural motif prevalent in numerous pharmaceutical compounds. nih.govacs.org The conversion is typically achieved through catalytic hydrogenation, which reduces both the C=C and C=N double bonds of the dihydropyridine (B1217469) ring. nih.govacs.org
Various catalytic systems have been employed for this transformation. For instance, α,β-unsaturated oxime pivalates can be converted to 2,3-dihydropyridines using a rhodium(III) catalyst, and these products can then be hydrogenated to furnish piperidines. nih.govacs.orgorganic-chemistry.org The reduction of the this compound intermediate is a critical step in multi-step synthetic sequences that provide access to enantioenriched 3-substituted piperidines. snnu.edu.cn It has been noted that the reduction of the conjugated double bond system in some bioactive 2,3-dihydropyridines to a piperidine-4-amine can result in a complete loss of biological activity, highlighting the importance of the dihydropyridine scaffold for certain functions. researchgate.net
Significant levels of diastereocontrol can be achieved during the catalytic reduction of substituted 2,3-dihydropyridines to piperidines. nih.govacs.org When exo-methylenecyclohexanes bearing a prostereogenic carbon are used as substrates in the synthesis of spiro-bicyclic 2,3-dihydropyridines, high levels of diastereocontrol (up to 10:1 dr) are observed in the dihydropyridine products themselves. nih.govacs.org
Upon subsequent hydrogenation to the corresponding piperidines, the major diastereomer formed often exhibits a trans relationship between the substituents at the 2- and 3-positions. nih.gov However, the degree of selectivity can be dependent on the substrate. nih.gov For example, in a one-pot protocol, the reduction of different this compound intermediates resulted in varying diastereomeric ratios for the final piperidine (B6355638) products. nih.gov The relative configuration of these piperidine products has been unambiguously confirmed through X-ray crystallography. nih.gov The ability to control the stereochemical outcome is crucial, as the therapeutic efficacy of piperidine-containing drugs is often dependent on their specific stereoisomeric form. acs.orgnih.gov
*Yields and dr's in parentheses denote values after recrystallization.
Dihydropyridines are recognized as important biological reducing agents and hydride sources. acs.orgacs.org The mechanism of hydride transfer from dihydropyridine-type compounds has been a subject of significant interest, particularly concerning whether the transfer occurs in a single step or via a stepwise process involving single-electron transfer. cdnsciencepub.comacs.org
Thermodynamic studies in acetonitrile (B52724) have been conducted to determine the driving forces for dihydropyridines to release hydride anions, hydrogen atoms, and electrons. acs.org By using titration calorimetry and electrochemical methods, researchers can create a "Molecule ID Card" or a thermodynamic characteristic graph (TCG) for these compounds. acs.org This TCG helps to quantitatively diagnose and predict the chemical properties of dihydropyridines and their reaction intermediates. acs.org
The kinetics and activation parameters of hydride transfer from dihydropyridines to a known hydride acceptor, acridinium (B8443388) perchlorate, have been examined using UV-vis absorption spectroscopy. acs.org Such studies help to elucidate the relationship between the thermodynamic driving forces and the kinetic rate of the hydride transfer. acs.org In some cases, the reaction of a dihydropyridine with a strong Lewis acid like B(C₆F₅)₃ can result in hydride abstraction to form a stable borohydride. royalsocietypublishing.org Functionalization of the dihydropyridine can lead to disproportionation reactions involving a series of protonation and hydride transfer steps, where one equivalent of the dihydropyridine is reduced by another. royalsocietypublishing.org
Catalytic Reduction to Piperidines
Cyclization and Annulation Reactions
The inherent reactivity of the this compound scaffold, particularly the enamine-like functionality, makes it an excellent candidate for cyclization and annulation reactions. These transformations provide powerful routes to construct fused and bridged polycyclic systems, which are common cores in natural products and pharmacologically active compounds.
The construction of polycyclic frameworks from 2,3-dihydropyridines can be achieved through various strategies, including intramolecular cyclizations and transition-metal-catalyzed annulation reactions. These methods leverage the nucleophilicity of the enamine moiety or activate specific positions on the ring for bond formation.
One notable method involves the Rh(III)-catalyzed annulation of α,β-unsaturated ketoxime esters with 1,1-disubstituted olefins. researchgate.net This process generates this compound products that, when using cyclic olefins like methylene (B1212753) cyclopentanes and cyclohexanes, result in the formation of spiro-bicyclic systems in good yields. nih.gov The reaction demonstrates high diastereocontrol, particularly with substituted exo-methylene cyclohexanes. nih.gov
Intramolecular cyclization represents another powerful approach. For instance, N-protected 4,4-disubstituted 1,4-dihydropyridines can undergo an acid-catalyzed intramolecular cyclization to yield 7,8-benzomorphans. thieme-connect.com This reaction proceeds through an N-acyliminium ion intermediate that engages in an electrophilic aromatic substitution with a pendant benzyl (B1604629) group at the C4 position. thieme-connect.com While this example starts from a 1,4-dihydropyridine (B1200194), the generation of polycyclic systems via cyclization of a dihydropyridine ring is a key strategic concept applicable to isomers like this compound.
Furthermore, multicomponent reactions offer an efficient pathway to complex polycyclic dihydropyridines. A visible-light-assisted Hantzsch reaction, for example, can synthesize polycyclic dihydropyridine derivatives from 4-hydroxycoumarin, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) without a catalyst, highlighting a green chemistry approach to these scaffolds. benthamdirect.com Similarly, domino reactions involving various starting materials can lead to the assembly of fused pyridone structures, where dihydropyridine intermediates play a crucial role. mdpi.com
Table 1: Examples of Cyclization and Annulation Reactions Leading to Polycyclic Systems
| Starting Materials | Catalyst/Conditions | Product Type | Key Transformation | Yield | Ref |
|---|---|---|---|---|---|
| α,β-Unsaturated oxime pivalate (B1233124), Methylene cyclohexane | [Rh(Cp*CF3)I2]2, AgSbF6, CsOAc | Spiro-bicyclic this compound | Rh(III)-catalyzed C-H activation and annulation | Good | nih.gov |
| 4-Hydroxycoumarin, Aromatic aldehyde, Ammonium acetate | CFL light irradiation | Polycyclic dihydropyridine | Hantzsch-type condensation/cyclization | High | benthamdirect.com |
| o-Cyanophenylalkynones, 3-Amino-benzo[d]-isoxazoles | Gold catalyst | Medium-sized benzolactones | Cascade involving carbene transfer and cycloaddition | N/A | researchgate.net |
The Diels-Alder reaction is a cornerstone of synthetic chemistry for constructing six-membered rings. wikipedia.org In the context of dihydropyridines, the 1,2-dihydropyridine isomer is a well-established diene for [4+2] cycloadditions with various dienophiles, providing efficient access to the isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold. nih.govresearchgate.netnih.govthieme-connect.com This framework is a key structural feature in numerous alkaloids like ibogaine (B1199331) and catharanthine (B190766). thieme-connect.com
While 2,3-dihydropyridines are less commonly employed as the diene component in traditional Diels-Alder reactions due to their interrupted conjugation, they are integral to strategies that build complex scaffolds through cycloaddition pathways. Their significance often lies in being the target product of a cycloaddition or a stable precursor to a more reactive species.
For example, rhodium-catalyzed tandem reactions can generate a thio-substituted 1-azadiene intermediate in situ, which then undergoes a self aza-Diels–Alder reaction to produce substituted tetrahydropyridines. rsc.org This methodology can be extended by trapping the intermediate azadiene with various dienophiles, such as enamines or alkynes, to construct fused dihydropyridines and other complex heterocyclic systems. rsc.org
Furthermore, highly substituted 1,2-dihydropyridines, which are precursors to complex scaffolds via Diels-Alder reactions, can be synthesized through Rh(I)-catalyzed β-C–H bond alkenylation of α,β-unsaturated imines followed by an in-situ electrocyclization. nih.gov These resulting dihydropyridines readily react with electron-deficient alkenes. While many reactions proceed under thermal conditions, less reactive dienophiles may require Lewis acid catalysis (e.g., ZnCl₂) to facilitate the cycloaddition, affording highly substituted isoquinuclidines with excellent yield and diastereoselectivity. nih.gov
The strategic importance of the dihydropyridine ring is also highlighted in asymmetric dearomative [4+2] cycloaddition cascades. Transient dipoles generated from N-heteroarenes and allenoates can react with dienophiles in the presence of a chiral catalyst to afford polycyclic N-heterocycles, including 1,2-dihydropyridine derivatives, with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org
Table 2: Diels-Alder Type Reactions for the Synthesis of Complex Scaffolds
| Diene/Diene Precursor | Dienophile | Catalyst/Conditions | Resulting Scaffold | Key Feature | Ref |
|---|---|---|---|---|---|
| Thio-tethered N-sulfonyl-1,2,3-triazole | Self-reaction (dimerization) | Rhodium catalyst | Substituted tetrahydropyridine | In-situ formation of 1-azadiene followed by aza-Diels-Alder | rsc.org |
| Highly substituted 1,2-dihydropyridine | N-phenyl maleimide | Room Temperature | Isoquinuclidine | High stereo- and regioselectivity | nih.gov |
| Highly substituted 1,2-dihydropyridine | Crotonaldehyde | ZnCl₂, 0 °C | Isoquinuclidine | Lewis acid catalysis for less reactive dienophiles | nih.gov |
| Isoquinoline, Allenoate | Methyleneindolinone | Chiral N,N′-dioxide/Mg(OTf)₂ | Polycyclic 1,2-dihydroisoquinoline | Asymmetric dearomative [4+2] cycloaddition | chinesechemsoc.org |
Derivatization and Functionalization Strategies
The this compound ring is amenable to a range of derivatization and functionalization reactions, allowing for the modification of the core structure and the introduction of new chemical handles. These transformations expand the synthetic utility of 2,3-dihydropyridines, enabling their conversion into other important heterocyclic systems or more complex, decorated molecules.
A common and synthetically useful transformation is the reduction of the dihydropyridine ring. For example, 2,3-dihydropyridines synthesized via Rh(III)-catalyzed C-H activation can be catalytically hydrogenated to furnish the corresponding piperidines. researchgate.netnih.gov This reduction often proceeds with high levels of diastereocontrol, providing access to stereochemically rich saturated heterocycles. nih.gov Similarly, selective reduction of the enamine double bond in 1,2-dihydropyridines can yield tetrahydropyridines using reagents like triethylsilane in the presence of trifluoroacetic acid. princeton.edu
Functionalization can also be achieved by leveraging the reactivity of substituents already present on the dihydropyridine ring. The Rh(III)-catalyzed synthesis of 2,3-dihydropyridines tolerates a wide array of functional groups, including esters, ketones, ethers, and protected amines, which serve as points for further chemical manipulation. nih.gov
Late-stage functionalization is another key strategy. Methodologies such as the gold-catalyzed synthesis of 2,3-dihydropyridines from enynone-nitriles and amines are designed to be compatible with a broad range of functional groups, highlighting the potential for subsequent modifications on complex molecular scaffolds. nih.gov Additionally, the dihydropyridine core itself can be transformed. For instance, N-substituted 1,2-dihydropyridines can be converted to the corresponding pyridines through oxidation, often using reagents like N-iodosuccinimide. princeton.edu
Table 3: Selected Derivatization and Functionalization Reactions of Dihydropyridines
| Dihydropyridine Substrate | Reagents/Conditions | Product | Transformation Type | Ref |
|---|---|---|---|---|
| This compound | H₂, Catalyst | Piperidine | Catalytic Hydrogenation (Reduction) | researchgate.netnih.gov |
| 2-Aryl-1,2-dihydropyridine | Et₃SiH, Trifluoroacetic acid | 2-Aryl-tetrahydropyridine | Selective Reduction | princeton.edu |
| 2-Aryl-1,2-dihydropyridine | H₂, Lindlar catalyst | 2-Aryl-tetrahydropyridine | Catalytic Hydrogenation (Reduction) | princeton.edu |
| 2-Aryl-1,2-dihydropyridine | N-Iodosuccinimide (NIS) | 2-Aryl-4-iodo-pyridine | Oxidation and Iodination | princeton.edu |
Applications of 2,3 Dihydropyridines in Organic Synthesis
Versatile Building Blocks for Nitrogenous Heterocycles
Kinetically labile and not typically found in bioactive molecules, 2,3-dihydropyridines are nonetheless valuable as versatile intermediates in the synthesis of other compounds. nih.govrsc.org Their utility stems from their ability to be converted into more stable and pharmaceutically relevant structures, such as piperidines and pyridines. nih.govresearchgate.net
A notable method for synthesizing 2,3-dihydropyridines involves the Rh(III)-catalyzed reaction of α,β-unsaturated oxime pivalates with 1,1-disubstituted olefins. nih.govorganic-chemistry.org This process proceeds through a C-H activation mechanism, forming a five-membered metallacycle intermediate which then undergoes migratory insertion and reductive elimination to yield the 2,3-dihydropyridine product. nih.govorganic-chemistry.org The efficiency of this reaction can be enhanced by using electron-deficient ligands on the rhodium catalyst. nih.govorganic-chemistry.org The resulting 2,3-dihydropyridines can be subsequently hydrogenated to produce piperidines, which are key structural components in many pharmaceuticals. nih.govrsc.org
Furthermore, α,β-unsaturated ketoximes have been recognized as versatile building blocks for creating a variety of heterocyclic compounds, including 2,3-dihydropyridines. researchgate.net The development of efficient synthetic routes to 2,3-dihydropyridines is significant for the synthetic community due to the numerous transformations these intermediates can undergo. nih.gov They serve as important starting materials for a wide array of nitrogenous heterocycles that are prevalent in medicinal chemistry. rsc.orgdovepress.com
Intermediates in Natural Product Synthesis
The transient nature of 2,3-dihydropyridines makes them crucial intermediates in the construction of complex molecular architectures found in natural products. nih.govrsc.org Their controlled reactivity allows for the stereoselective formation of intricate ring systems.
Proposed Role in Alkaloid Biosynthesis (e.g., Symbioimine, Isoquinuclidine Alkaloids)
2,3-Dihydropyridines have been implicated as key intermediates in the biosynthetic pathways of several alkaloid natural products. nih.gov For instance, their involvement is proposed in the biosynthesis of the marine natural product Symbioimine and isoquinuclidine alkaloids such as Keramaphidin B and Manzamine A. nih.gov The total synthesis of (+)-Symbioimine has been achieved featuring an intramolecular, iminium-activated Diels-Alder reaction of a this compound intermediate to construct the core tricyclic framework. escholarship.org This biomimetic approach highlights the potential of this compound intermediates in synthesizing structurally similar natural products. escholarship.org
Isoquinuclidines, the core structure of many important indole (B1671886) alkaloids like catharanthine (B190766) and ibogamine, can be synthesized enantioselectively using N-protected dihydropyridines. rsc.orgresearchgate.net These dihydropyridines undergo a Diels-Alder reaction, demonstrating their utility in accessing the complex skeletons of these alkaloids. rsc.orgnih.gov
Asymmetric Syntheses of Complex Targets (e.g., 1-Deoxynojirimycin)
The versatility of this compound derivatives extends to the asymmetric synthesis of other complex targets. For example, enantiopure N-acyl-2,3-dihydro-4-pyridones serve as chiral building blocks for the stereocontrolled synthesis of various alkaloids. acs.org While a direct synthesis of 1-Deoxynojirimycin using a this compound intermediate was not found in the search results, the synthesis of related polyhydroxylated piperidines, such as l-gulo-DNJ and l-talo-DNJ, has been achieved. A key step in these syntheses is the construction of a 2,3-unsaturated piperidine (B6355638), which is a derivative of this compound. researchgate.net
Precursors for Substituted Pyridine (B92270) Derivatives
2,3-Dihydropyridines are valuable precursors for the synthesis of substituted pyridine derivatives. osti.govnih.gov One of the primary methods for this conversion is through oxidation or aromatization. nih.gov For instance, highly substituted 1,2-dihydropyridines, which are isomers of 2,3-dihydropyridines, can be aromatized to the corresponding pyridines in a one-pot procedure. nih.gov
The synthesis of pyridines often proceeds through dihydropyridine (B1217469) intermediates. osti.govnih.gov For example, a one-pot C-H alkenylation/electrocyclization/aromatization sequence starting from α,β-unsaturated imines and alkynes generates highly substituted pyridines via dihydropyridine intermediates. osti.govnih.gov Although some dihydropyridines can be unstable to isolate, their crude reaction mixtures can often be directly converted to the desired pyridine products. osti.gov
Furthermore, the classic Hantzsch synthesis, which traditionally produces 1,4-dihydropyridines, can be adapted to create substituted pyridines, often through the oxidation of the initial dihydropyridine product. thermofisher.combeilstein-journals.org The development of new synthetic methods continues to expand the utility of dihydropyridines as precursors for a wide range of substituted pyridine derivatives with diverse functional groups. researchgate.netorganic-chemistry.org
Theoretical Studies and Computational Chemistry of 2,3 Dihydropyridines
Density Functional Theory (DFT) Investigations
DFT calculations have been pivotal in corroborating and expanding upon experimental findings in the synthesis of 2,3-dihydropyridines, especially in the context of transition metal-catalyzed reactions. These computational investigations allow for the mapping of reaction pathways, the characterization of fleeting intermediates and transition states, and the rationalization of observed reactivity and selectivity.
DFT studies have been successfully employed to model the catalytic cycles of reactions that produce 2,3-dihydropyridines, such as the Rh(III)-catalyzed annulation of α,β-unsaturated oximes and olefins. semanticscholar.orgacs.orgnih.gov These computational models provide a step-by-step visualization of the transformation, from the initial coordination of reactants to the final product release and catalyst regeneration.
A key contribution of DFT has been the clarification of the operative catalytic cycle. For instance, in the Rh(III)-catalyzed synthesis of pyridines from unsaturated oximes and alkenes, which can involve 2,3-dihydropyridine intermediates, DFT calculations have shown a Rh(III)/Rh(V)/Rh(I) catalytic cycle to be more favorable than a previously proposed Rh(III)/Rh(I)/Rh(III) cycle. acs.org
C-H Activation: This initial step involves the cleavage of a carbon-hydrogen bond by the metal catalyst. In the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines from α,β-unsaturated oxime pivalates, this is proposed to be a reversible C(sp²)-H insertion that forms a five-membered metallacycle. nih.govnih.govresearchgate.net DFT calculations on analogous Rh(III)-catalyzed systems suggest that this process can be facilitated by a directing group on the substrate. nih.gov
Migratory Insertion: Following C-H activation and coordination of the second reactant (e.g., an olefin), migratory insertion occurs. This step involves the insertion of the coordinated olefin into the metal-carbon bond of the metallacycle. In the synthesis of 2,3-dihydropyridines, this step is often irreversible and leads to the formation of a larger, seven-membered metallacycle. nih.govresearchgate.net Computational studies on similar Rh(III)-catalyzed reactions have detailed the energetics of this crucial bond-forming step. berkeley.edu
Reductive Elimination: The final step in the formation of the this compound ring is reductive elimination. This process involves the formation of a new bond between two groups attached to the metal center, leading to the release of the product and the regeneration of the active catalyst. nih.govresearchgate.net
Table 1: Hypothetical DFT-Calculated Geometric Parameters for a Four-Centered Migratory Insertion Transition State The data in this table is illustrative and based on general findings for similar reactions, as specific DFT data for this compound synthesis was not available in the searched literature.
| Parameter | Bond | Hypothetical Value (Å) |
|---|---|---|
| Bond Forming | Rh-C(olefin) | ~2.2 - 2.4 |
| Bond Forming | C(metallacycle)-C(olefin) | ~1.8 - 2.0 |
| Bond Breaking | Rh-C(metallacycle) | ~2.1 - 2.3 |
By calculating the energies of all intermediates and transition states in a catalytic cycle, DFT can generate a complete energetic profile of the reaction. This profile provides valuable insights into the thermodynamics and kinetics of the transformation.
While a specific, complete energetic profile for the Rh(III)-catalyzed synthesis of 2,3-dihydropyridines with explicit energy values for each step is not detailed in the available literature, the general profile is understood. The initial C-H activation is typically reversible, while the migratory insertion of the olefin is irreversible and has the highest activation barrier, making it the rate-limiting step. nih.gov The final reductive elimination is generally a lower-energy process.
Table 2: Hypothetical DFT-Calculated Energetic Profile for this compound Synthesis The data in this table is illustrative and based on general findings for similar reactions, as specific DFT data for this compound synthesis was not available in the searched literature.
| Step | Species | Hypothetical Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants + Catalyst | 0.0 |
| 2 | C-H Activation TS | +15 to +20 |
| 3 | Metallacyclic Intermediate | +5 to +10 |
| 4 | Migratory Insertion TS | +20 to +25 |
| 5 | Post-Insertion Intermediate | -5 to 0 |
| 6 | Reductive Elimination TS | +10 to +15 |
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking events in the rate-determining step. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is cleaved in the rate-limiting step.
In the context of this compound synthesis, experimental KIE studies have been conducted. For the Rh(III)-catalyzed reaction of α,β-unsaturated oximes with deuterated alkenes, an inverse KIE was observed, which is consistent with the olefin insertion being the rate-determining step. nih.gov While specific DFT calculations of the KIE for this reaction are not available, computational KIE studies on other C-H activation and migratory insertion reactions have shown good agreement with experimental results, validating the use of DFT for predicting these effects.
Investigation of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of the dihydropyridine (B1217469) ring are significantly influenced by the nature and position of its substituents. Computational studies have been employed to understand these effects at an electronic level. For instance, the stability and reactivity of dihydropyridine intermediates can be tuned by the choice of reagents used in their formation. rsc.org
Theoretical analyses reveal that both the steric and electronic properties of substituents play a crucial role. Electron-donating groups can enhance the nucleophilicity of the dihydropyridine system, while electron-withdrawing groups can alter the reactivity of radical intermediates. nih.gov In some cases, substituents can greatly influence the reactivity of related aromatic radicals by modulating the coupling between radical sites. nih.gov For example, a π-electron-donating hydroxyl group can quench reactivity by enhancing through-space coupling, whereas an electron-withdrawing cyano group can diminish this coupling, making the radical sites more reactive. nih.gov These computational insights are crucial for predicting how structural modifications will impact the chemical behavior of 2,3-dihydropyridines in various reactions.
Prediction of Diastereoselectivity
Computational chemistry is a valuable tool for predicting the stereochemical outcome of reactions involving dihydropyridine intermediates. The diastereoselectivity of reactions, such as the addition of nucleophiles to dihydropyridinium species, can be rationalized and predicted using molecular modeling.
A notable example involves the synthesis of highly substituted tetrahydropyridines, which proceeds through a 1,2-dihydropyridine intermediate. nih.gov In this reaction cascade, the high diastereoselectivity of the reduction step is a key feature. nih.gov Theoretical models can help elucidate the transition states and intermediate structures, explaining the preferential formation of one diastereomer over another. By analyzing the energies of different reaction pathways and the steric and electronic interactions involved, computational methods can guide the selection of reagents and reaction conditions to achieve high levels of diastereomeric purity in the synthesis of complex molecules derived from dihydropyridine precursors. nih.gov
Ab Initio Molecular Orbital Studies
Ab initio molecular orbital calculations are a class of computational methods that are based on first principles of quantum mechanics, without the use of experimental data. amanote.com These studies provide a fundamental understanding of the electronic structure and behavior of molecules. For dihydropyridine systems, ab initio calculations have been used to investigate various properties, including geometries, frequencies, and reaction pathways. researchgate.net These methods allow for the detailed examination of molecular orbitals and the electronic configurations of ground and excited states, offering deep insights into the molecule's intrinsic properties. researchgate.netnih.gov
Studies on Decomposition Pathways (e.g., Dehalohydrogenation)
Understanding the stability and decomposition pathways of 2,3-dihydropyridines is critical for their synthesis and application. While specific ab initio studies on the dehalohydrogenation of 2,3-dihydropyridines are not extensively detailed in the provided context, computational methods are well-suited to model such reactions. Theoretical models can be constructed to study the dehalogenation of related compounds, providing insights into the reaction mechanisms, such as SN2 pathways, and calculating activation energies. nih.gov For instance, the theoretical activation free-energy barriers for the dehalogenation of chloromethane by nickel(I) porphyrin derivatives have been calculated to be in the range of 5-18 kcal/mol, depending on the functional used. nih.gov These types of computational studies can elucidate the transition states and intermediates involved in decomposition, helping to predict the stability of various substituted dihydropyridines and guiding the design of more stable analogues.
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the chemical and physical properties of 2,3-dihydropyridines. acs.org Methods like Density Functional Theory (DFT) are frequently used to optimize molecular geometries and compute various electronic descriptors. eurjchem.comekb.eg These calculations provide a detailed picture of the electron distribution within the molecule, which is essential for predicting its reactivity and spectroscopic properties. acs.orgeurjchem.com
Molecular Orbital Analysis (e.g., HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govmdpi.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. nih.govnih.gov For dihydropyridine derivatives, DFT calculations are commonly used to determine these orbital energies. For example, in a study on a dihydropyridine-4-one system, electronic transitions were identified as being primarily composed of HOMO to LUMO transitions. eurjchem.com The analysis of HOMO and LUMO energy levels helps in understanding intramolecular charge transfer processes and predicting the sites of electrophilic and nucleophilic attack. nih.govopenaccesspub.org
Below is a table showing representative calculated HOMO-LUMO data for a related pyridine (B92270) derivative, 3-bromo-2-hydroxypyridine, in different environments, illustrating how computational methods can quantify these key electronic parameters. mdpi.com
| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Gas | -6.880 | -1.475 | 5.406 |
| Water | -6.880 | -1.475 | 5.406 |
| DMSO | -6.880 | -1.475 | 5.405 |
| Methanol | -6.879 | -1.475 | 5.403 |
This data is for the related compound 3-bromo-2-hydroxypyridine and is illustrative of the types of calculations performed on heterocyclic systems. mdpi.com
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map displays regions of varying electron density, typically color-coded. mdpi.com Red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. mdpi.com Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. mdpi.com
For dihydropyridine derivatives, MEP analysis helps to identify the most reactive sites on the molecule. ekb.egnih.gov For example, the negative potential is often localized around electronegative atoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms. mdpi.com This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the regioselectivity of chemical reactions. ekb.egnih.gov
Emerging Research Areas and Future Perspectives
Development of Novel and Green Synthetic Strategies
A significant focus in modern organic synthesis is the development of environmentally benign and efficient methodologies. In the context of dihydropyridine (B1217469) synthesis, this translates to the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govtandfonline.com
One prominent approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like dihydropyridines in a single step from simple starting materials. nih.govresearchgate.net This strategy is inherently atom-economical and reduces waste. Recent advancements have seen the application of microwave irradiation and ultrasound to accelerate these reactions, often in aqueous or other green solvents. scirp.orgmdpi.com For instance, a one-pot, four-component synthesis of novel 1,4-dihydropyridine (B1200194) derivatives has been successfully performed in an aqueous micellar solution under microwave irradiation. mdpi.com
Deep eutectic solvents (DESs) are also emerging as promising green alternatives to traditional organic solvents. tandfonline.com These solvents, which are mixtures of hydrogen bond donors and acceptors, can also act as catalysts, simplifying the reaction setup and workup. tandfonline.com Their low cost, non-volatility, and biodegradability make them attractive for sustainable synthesis. tandfonline.com
Exploration of New Catalytic Systems
The development of novel catalysts is at the heart of advancing 2,3-dihydropyridine synthesis. Researchers are moving beyond traditional catalysts to explore more sustainable and efficient alternatives.
Nanocatalysts: Nanomaterials are gaining significant traction due to their high surface area and unique catalytic properties. researchgate.net Various nanocatalysts, including magnetic nanoparticles, nanocomposites, and metal oxides, have been successfully employed in the synthesis of dihydropyridines. researchgate.netfrontiersin.org For example, silica-coated magnetic nanoparticles functionalized with iminodiacetic acid-copper (Fe3O4@SiO2/IDA-Cu) have been used for the synthesis of 1,4-dihydropyridine-2,3-dicarboxylates in an aqueous medium at room temperature. colab.ws The magnetic nature of these catalysts allows for their easy separation and reuse, a key principle of green chemistry. researchgate.netcolab.ws
Bio-inspired Catalysts: Nature often provides inspiration for the development of new catalytic systems. A novel bioinspired catalyst system using laccase/DDQ has been developed for the aerobic oxidation of 1,4-dihydropyridines to their corresponding pyridines. academie-sciences.fr This system operates in a phosphate (B84403) buffer, highlighting its green credentials. academie-sciences.fr
Dual-Role Catalysts: Deep eutectic solvents (DESs) can function as both the solvent and the catalyst in dihydropyridine synthesis. tandfonline.com A notable example is a DES composed of ZrOCl2·8H2O and ethylene (B1197577) glycol, which has proven effective in the Hantzsch dihydropyridine synthesis. tandfonline.com This dual functionality streamlines the synthetic process and enhances its sustainability. tandfonline.com
Below is a table summarizing some of the novel catalytic systems being explored:
| Catalyst Type | Example | Application | Key Advantages |
| Nanocatalysts | Fe3O4@SiO2/IDA-Cu colab.ws | Synthesis of 1,4-dihydropyridine-2,3-dicarboxylates | High yield, reusability, aqueous medium colab.ws |
| NiFe2O4@SiO2@SO3H frontiersin.org | Hantzsch reaction for 1,4-dihydropyridines | Magnetic separation, reusability frontiersin.org | |
| Bio-inspired Catalysts | Laccase/DDQ academie-sciences.fr | Aerobic oxidation of 1,4-dihydropyridines | Green, operates in buffer solution academie-sciences.fr |
| Dual-Role Catalysts | ZrOCl2·8H2O and ethylene glycol (DES) tandfonline.com | Hantzsch dihydropyridine synthesis | Green solvent, catalyst, recyclable tandfonline.com |
Discovery of New Reactivity Modes
Beyond the synthesis of the dihydropyridine core, researchers are actively exploring new ways to functionalize this versatile scaffold. This includes dearomatization-rearomatization sequences and unexpected ring-opening reactions.
A tandem process has been developed for the C3-selective cyanation of pyridines, which proceeds through an in-situ generated dihydropyridine intermediate. researchgate.net This method allows for the late-stage functionalization of complex molecules, including drugs. researchgate.net Mechanistic studies have revealed that both electronic and steric factors govern the regioselectivity of these reactions. researchgate.net
In a surprising discovery, the reaction of 2,3-dihydropyridines with sulfonyl halides was found to yield open-chain dienes with a sulfonylimine structure, rather than the expected substitution products. researchgate.net This unexpected ring-opening provides a new pathway to structurally diverse dienes. researchgate.net
The structural and electronic properties of 2,3-dihydropyridin-4-ones have also been the subject of theoretical study, and their utility as synthons for various reactions, including photocycloadditions and alkaloid synthesis, is being investigated. nih.gov
Advancements in Stereoselective and Asymmetric Catalysis
The synthesis of chiral dihydropyridine derivatives is of paramount importance, as the stereochemistry of a molecule can dramatically influence its biological activity. metu.edu.tr Consequently, there has been significant progress in the development of stereoselective and asymmetric catalytic methods.
One approach involves the dearomatization of pyridines. mdpi.com Catalytic and stereoselective methods are being developed to produce partially hydrogenated pyridines and pyridones. mdpi.com For instance, a regiodivergent asymmetric addition of organometallic reagents to N-alkyl pyridinium (B92312) heterocycles has been achieved, yielding chiral 1,2,3- and 1,3,4-trisubstituted dihydropyridine products with high regio- and stereochemical control. mdpi.com
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. metu.edu.tr Chiral N,N'-dioxide/Mg(OTf)2 catalysts have been successfully used in a three-component reaction to produce a variety of chiral polycyclic N-heteroaromatic compounds, including 1,2-dihydropyridines, with excellent yields and enantioselectivities. chinesechemsoc.org This method involves a sequential nucleophilic addition, dearomative [4+2] cycloaddition, and isomerization cascade. chinesechemsoc.org
The regio- and stereoselective synthesis of trans-2,3-dihydropyridine N-oxides has been achieved through the sequential addition of Grignard reagents and aldehydes or ketones to pyridine (B92270) N-oxides. nih.gov These intermediates can then be reduced to form trans-2,3-substituted piperidines. nih.gov
Computational Guidance for Compound Design and Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern drug discovery and development, and the field of this compound research is no exception. nih.gov Density Functional Theory (DFT) calculations are frequently employed to elucidate reaction mechanisms, predict the electronic properties and reactivity of novel compounds, and guide the design of more potent and selective molecules. researchgate.netnih.gov
For example, computational studies have been instrumental in understanding the C3-regioselectivity of certain pyridine functionalization reactions that proceed through dihydropyridine intermediates. researchgate.net These studies have shown that a combination of electronic and steric factors dictates the reaction outcome. researchgate.net
In the development of novel dihydropyridine [2,3-d] pyrimidine (B1678525) inhibitors of polyphenol oxidase (PPO), computational methods played a crucial role. nih.gov Molecular docking simulations were used to predict the binding modes of the synthesized compounds within the active site of the enzyme, and electronic structure calculations provided insights into their molecular properties. researchgate.netnih.gov These computational investigations, combined with experimental results, facilitate a rational approach to drug design. nih.gov
Furthermore, computational tools are used to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of new dihydropyridine derivatives, helping to identify promising drug candidates at an early stage of development. researchgate.net
Q & A
Q. What are the key challenges in synthesizing 2,3-dihydropyridines, and how can they be addressed methodologically?
The instability of 2,3-dihydropyridines during synthesis often leads to rapid oxidation to pyridines. To mitigate this, 1,1-disubstituted alkenes are used as substrates, which sterically hinder oxidation and stabilize the intermediate (e.g., 84% yield with CpCF3 Rh(III) catalysts) . Additionally, electron-poor ligands (e.g., CpCF3) enhance catalytic efficiency and prevent reaction stalling by reducing catalyst inhibition .
Q. What safety precautions are critical when handling 2,3-dihydropyridines in the laboratory?
While commercial safety data are limited, general guidelines include:
Q. How can researchers confirm the formation of 2,3-dihydropyridines in reaction mixtures?
Employ NMR spectroscopy (e.g., characteristic upfield shifts for C2 and C3 protons) and mass spectrometry to verify molecular weight. For unstable intermediates, in situ monitoring via UV-Vis or IR spectroscopy can track reaction progress .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity in Rh(III)-catalyzed 2,3-dihydropyridine synthesis?
The reaction proceeds via:
C-H activation through a concerted metallation-deprotonation mechanism.
Rate-limiting migratory insertion of 1,1-disubstituted alkenes into the Rh(III) metallacycle.
Reductive elimination and N-O bond cleavage to release the product .
The steric bulk of the alkene directs insertion regioselectivity, favoring less hindered positions .
Q. How can stereochemical control be achieved in this compound derivatives?
Use chiral ligands or prostereogenic substrates (e.g., exo-methylene cyclohexanes) to induce diastereoselectivity. For example, spiro-bicyclic products with up to 10:1 dr are obtained via steric steering in Rh(III)-catalyzed reactions . Post-synthetic modifications, such as asymmetric hydrogenation, can further enhance enantiomeric excess .
Q. What strategies expand the functional group tolerance in this compound synthesis?
- Protecting groups : Ethers, esters, and protected amines are tolerated in Rh(III)-catalyzed systems .
- Ligand tuning : Electron-deficient ligands (e.g., Cp*CF3) enhance compatibility with electron-rich substrates .
- Solvent optimization : Polar aprotic solvents (e.g., DCE) improve reaction homogeneity and catalyst stability .
Q. How can 2,3-dihydropyridines be utilized in synthesizing pharmacologically relevant scaffolds?
- Reductive cyclization : Convert 2,3-dihydropyridines to piperidines with all-carbon quaternary centers using hydrogenation or hydride donors (e.g., 90% yield in one-pot procedures) .
- Oxidative diversification : Controlled oxidation yields pyridine derivatives for drug discovery (e.g., lamotrigine precursors) .
Q. What analytical techniques resolve contradictions in reported catalytic efficiencies for dihydropyridine synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
